6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure substituted with a hexylsulfonyl group at the 6-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hexylsulfonyl Group: The hexylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the quinoline derivative with hexylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their antimalarial activity.
Sulfonyl-Substituted Compounds: Compounds like sulfonylureas, which are used as antidiabetic agents.
Uniqueness
6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one is unique due to the specific combination of the quinoline core with a hexylsulfonyl group and a methyl group. This unique structure may confer distinct biological activities and physicochemical properties compared to other quinoline or sulfonyl-substituted compounds.
Properties
Molecular Formula |
C16H21NO3S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-hexylsulfonyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-5-6-9-21(19,20)13-7-8-15-14(11-13)12(2)10-16(18)17-15/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18) |
InChI Key |
BDVPKRQZKOYSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.